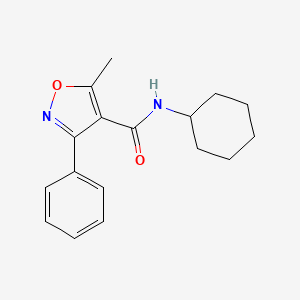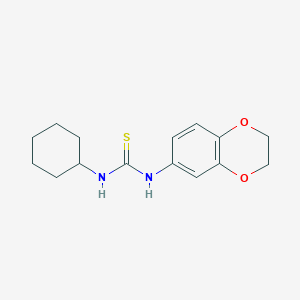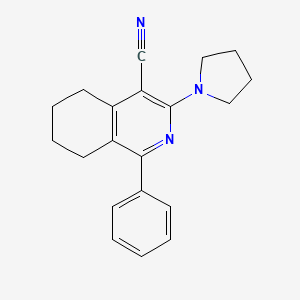
N-cyclohexyl-5-methyl-3-phenyl-4-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-5-methyl-3-phenyl-4-isoxazolecarboxamide, commonly known as JNJ-38431055, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of isoxazolecarboxamides and has shown promising results in various preclinical studies.
Mechanism of Action
JNJ-38431055 acts as a competitive antagonist of the CB1 receptor, which is widely distributed in the central nervous system. This receptor plays a crucial role in regulating various physiological processes such as appetite, pain, and mood. By blocking the CB1 receptor, JNJ-38431055 reduces the activity of the endocannabinoid system, leading to the attenuation of various physiological processes.
Biochemical and Physiological Effects:
JNJ-38431055 has been shown to have a significant impact on various physiological processes. In preclinical studies, it has been found to reduce food intake and body weight, making it a potential treatment for obesity. It has also been found to reduce drug-seeking behavior, making it a potential treatment for addiction. Additionally, JNJ-38431055 has been found to have anxiolytic effects, making it a potential treatment for anxiety disorders.
Advantages and Limitations for Lab Experiments
JNJ-38431055 has several advantages for laboratory experiments. It has a high affinity for the CB1 receptor, making it a potent tool for investigating the role of this receptor in various physiological processes. Additionally, it has been found to be highly selective for the CB1 receptor, making it a useful tool for investigating the specific effects of CB1 receptor blockade. However, JNJ-38431055 has some limitations, such as its poor solubility in water, which can make it challenging to administer in laboratory experiments.
Future Directions
JNJ-38431055 has several potential future directions for research. One area of interest is its potential use as a treatment for obesity. Preclinical studies have shown promising results, and further research is needed to investigate its efficacy in humans. Another area of interest is its potential use as a treatment for addiction. Preclinical studies have shown that JNJ-38431055 reduces drug-seeking behavior, and further research is needed to investigate its efficacy in humans. Additionally, JNJ-38431055 may have potential applications in the treatment of anxiety disorders, and further research is needed to investigate this potential therapeutic use.
Conclusion:
In conclusion, JNJ-38431055 is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. It acts as a competitive antagonist of the CB1 receptor and has been investigated as a potential treatment for various disorders such as obesity, addiction, and anxiety. JNJ-38431055 has several advantages for laboratory experiments, but also has some limitations. Further research is needed to investigate its potential therapeutic uses and to address its limitations.
Synthesis Methods
The synthesis of JNJ-38431055 involves the reaction of cyclohexylamine, methyl isoxazole-4-carboxylate, and phenyl isocyanate. The reaction is carried out in the presence of a solvent and a catalyst under specific conditions. The final product is obtained after purification using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
JNJ-38431055 has been extensively studied for its potential therapeutic applications. It has been found to have a high affinity for the cannabinoid CB1 receptor and acts as a potent antagonist. This property of JNJ-38431055 has led to its investigation as a potential treatment for various disorders such as obesity, addiction, and anxiety.
properties
IUPAC Name |
N-cyclohexyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-15(17(20)18-14-10-6-3-7-11-14)16(19-21-12)13-8-4-2-5-9-13/h2,4-5,8-9,14H,3,6-7,10-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVKUNLARYWIKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-chlorophenyl)-6-(1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5883692.png)
![[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5883697.png)



![5-[(1,3-benzodioxol-4-ylmethyl)amino]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5883726.png)
![N-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5883729.png)



![3-[(4-chlorophenoxy)methyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B5883757.png)
